REACTION_CXSMILES
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[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.[Br:8][C:9]1[N:14]=[C:13]([CH:15]=O)[CH:12]=[CH:11][CH:10]=1>>[Br:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]([CH2:15][N:4]2[CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3]2)[N:14]=1
|
Name
|
|
Quantity
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0.33 mL
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Type
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reactant
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Smiles
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CC1CNCCC1
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Name
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|
Quantity
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350 mg
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Type
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reactant
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Smiles
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BrC1=CC=CC(=N1)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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BrC1=NC(=CC=C1)CN1CC(CCC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |